7alpha-Hydroxy-4-cholesten-3-one-d7
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Overview
Description
7α-Hydroxy-4-Cholesten-3-one-d7 is a deuterium-labeled derivative of 7α-Hydroxy-4-Cholesten-3-one. This compound is an intermediate in the biochemical synthesis of bile acids from cholesterol. It is used primarily as an internal standard for the quantification of 7α-Hydroxy-4-Cholesten-3-one in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7α-Hydroxy-4-Cholesten-3-one-d7 involves the deuteration of 7α-Hydroxy-4-Cholesten-3-oneThis can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods: Industrial production of 7α-Hydroxy-4-Cholesten-3-one-d7 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the selective incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: 7α-Hydroxy-4-Cholesten-3-one-d7 undergoes several types of chemical reactions, including:
Oxidation: Conversion to 7α,12α-Dihydroxy-4-Cholesten-3-one.
Reduction: Formation of 5β-Cholestane-3α,7α-diol.
Substitution: Various functional group modifications
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes reagents like halogens or nucleophiles under specific conditions
Major Products:
Oxidation: 7α,12α-Dihydroxy-4-Cholesten-3-one.
Reduction: 5β-Cholestane-3α,7α-diol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
7α-Hydroxy-4-Cholesten-3-one-d7 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acid intermediates.
Biology: Serves as a biomarker for bile acid synthesis and metabolism studies.
Medicine: Utilized in the diagnosis of bile acid malabsorption and related disorders.
Industry: Employed in the development of pharmaceuticals targeting bile acid pathways .
Mechanism of Action
The primary mechanism of action of 7α-Hydroxy-4-Cholesten-3-one-d7 involves its role as an intermediate in bile acid synthesis. It is metabolized by the enzyme 7α-Hydroxycholest-4-en-3-one 12α-Hydroxylase to form 7α,12α-Dihydroxycholest-4-en-3-one, which is further converted to cholic acid. Alternatively, it can be converted into 5β-Cholestane-3α,7α-diol and then to chenodeoxycholic acid .
Comparison with Similar Compounds
7α-Hydroxy-4-Cholesten-3-one: The non-deuterated form, also an intermediate in bile acid synthesis.
7α,12α-Dihydroxy-4-Cholesten-3-one: A further oxidized product in the bile acid synthesis pathway.
5β-Cholestane-3α,7α-diol: A reduced product in the bile acid synthesis pathway .
Uniqueness: 7α-Hydroxy-4-Cholesten-3-one-d7 is unique due to its deuterium labeling, which makes it an invaluable internal standard for analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry .
Properties
Molecular Formula |
C27H44O2 |
---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24-,25+,26+,27-/m1/s1/i1D3,2D3,17D |
InChI Key |
IOIZWEJGGCZDOL-CTNVFXSSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Origin of Product |
United States |
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